molecular formula C8H13N3O2S B13071971 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B13071971
M. Wt: 215.28 g/mol
InChI Key: FASQCSVRSZQIPL-UHFFFAOYSA-N
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Description

3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a complex organic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a thiolane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The amino and methyl groups are introduced through substitution reactions using appropriate reagents.

    Attachment to Thiolane-1,1-dione: The final step involves the coupling of the substituted pyrazole with thiolane-1,1-dione under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the thiolane moiety.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the pyrazole ring or thiolane moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The thiolane moiety may also play a role in modulating the compound’s activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile
  • (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid

Uniqueness

3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is unique due to the presence of both the pyrazole ring and the thiolane-1,1-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3O2S/c1-6-8(9)4-11(10-6)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3

InChI Key

FASQCSVRSZQIPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CCS(=O)(=O)C2

Origin of Product

United States

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